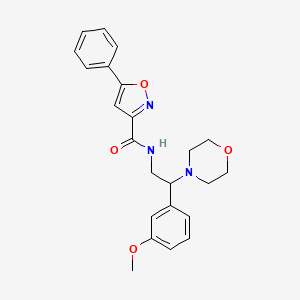

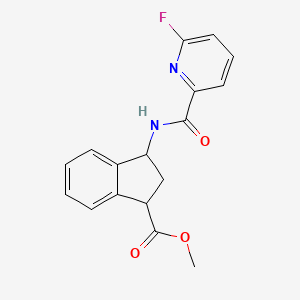

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as morpholino groups, isoxazole rings, and carboxamide functionalities. These compounds are synthesized for their potential biological activities, particularly as anti-inflammatory, antibacterial, and antitumor agents .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of isocyanates with amines or hydrazines, followed by cyclization reactions. For instance, compounds with morpholino and indazole groups are synthesized by condensing isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine, which in turn is prepared from difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The crystal structures of similar compounds are often determined to understand their molecular conformations. For example, the crystal structure of a related compound with a morpholino-indazole core was determined, showing that it belongs to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the relationship between the structure and biological activity of these compounds.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the synthesis processes described involve reactions such as amination, cyclization, and condensation, which are common in the preparation of carboxamide derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can offer some insights. These compounds often exhibit solid-state properties suitable for crystallography and possess characteristics that may contribute to their biological activities, such as the ability to inhibit the proliferation of cancer cell lines .

Aplicaciones Científicas De Investigación

Novel Heterocyclic Compound Synthesis

Research on compounds with similar structural frameworks has led to the synthesis of novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities by acting as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide might also serve as a precursor or active moiety in developing new analgesic or anti-inflammatory agents.

Radioligand Development for Medical Imaging

Tobiishi et al. (2007) synthesized methoxy- and fluorine-substituted analogs of O-1302 for evaluating binding affinity to the CB1 cannabinoid receptor, aimed at developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These analogs exhibited comparable affinities to the CB1 reference antagonist SR141716, indicating potential for biological imaging studies (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007). This highlights the possibility of utilizing this compound in the design and synthesis of new radioligands for PET imaging.

Potential in Enzyme Inhibition Studies

Compounds with morpholine groups and specific structural features have been explored for their ability to inhibit enzymes of therapeutic interest. For example, Knecht & Löffler (1998) investigated isoxazol derivatives for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, suggesting a potential avenue for this compound in enzyme inhibition research (Knecht & Löffler, 1998).

Antitumor and Antimicrobial Potential

Compounds incorporating morpholine and isoxazole rings have been associated with antitumor and antimicrobial activities. Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, which could imply similar research applications for this compound in studying its effects on tumor cells or bacteria (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-19-9-5-8-18(14-19)21(26-10-12-29-13-11-26)16-24-23(27)20-15-22(30-25-20)17-6-3-2-4-7-17/h2-9,14-15,21H,10-13,16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWTFFMDAUDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)

![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)